molecular formula C10H9N5 B1492823 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092793-84-3

2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1492823
CAS No.: 2092793-84-3
M. Wt: 199.21 g/mol
InChI Key: FCCALCGVHACJOF-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with:

  • 3-Pyridin-3-yl group: Introduces aromatic π-system interactions and basicity.
  • 1-Acetonitrile moiety: Provides polarity and serves as a synthetic handle for further modifications.

This compound is of interest in medicinal chemistry, particularly for kinase inhibition or as a building block in drug discovery due to its versatile substituents .

Properties

IUPAC Name

2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-3-5-15-10(12)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCALCGVHACJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, affecting downstream signaling cascades.

Biological Activity

2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a pyridine moiety, which contributes to its unique chemical reactivity and biological properties. The presence of the acetonitrile functional group enhances its interaction with various biological targets.

Research indicates that this compound modulates enzyme functions and cellular processes. It has been implicated in influencing important signaling pathways, particularly the MAPK/ERK pathway, which plays a crucial role in regulating gene expression and cellular responses.

Enzyme Interactions

The compound interacts with various metabolic enzymes, potentially binding to active or allosteric sites, thus modulating their activity. For instance, studies suggest it may affect the kinetics of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It is being investigated for its potential use against various pathogens, including bacteria and fungi. Preliminary studies indicate that it may exhibit significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several preclinical models. It was shown to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory therapeutic agent .

Case Studies and Research Findings

Recent studies have evaluated the biological efficacy of this compound through various experimental setups:

StudyFindings
Study 1 Evaluated the compound's effect on COX enzyme inhibition; showed selective inhibition of COX-2 with minimal side effects on COX-1 .
Study 2 Investigated its antimicrobial activity against S. aureus and E. coli; exhibited significant bactericidal effects with MIC values ranging from 0.0039 to 0.025 mg/mL .
Study 3 Assessed anti-inflammatory properties using a mouse model; demonstrated reduction in inflammatory markers and edema .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other pyrazole derivatives:

Compound NameStructural FeaturesBiological Activity
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acidContains an acetic acid group instead of acetonitrileActs as a multidentate ligand
5-amino-pyrazole derivativesVarying substitutions on the pyrazole ringDifferent biological activities based on substituents
Pyridine derivativesPyridine ring with diverse functional groupsVarying reactivity and biological properties

The specific combination of structural features in this compound allows for unique interactions that may not be possible with other derivatives, enhancing its therapeutic potential.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-NH₂, 3-pyridin-3-yl, 1-CN C₁₁H₁₀N₆ 226.24 Balanced H-bonding, aromatic interactions, and polarity
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile 5-CN, 3-pyridin-4-yl, 1-isopropyl C₁₇H₁₇N₅ 299.35 Pyridin-4-yl alters π-interactions; isopropyl increases hydrophobicity
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile 3-CN, 5-phenyl C₁₁H₉N₃ 183.21 Lacks amino and pyridine; phenyl enhances lipophilicity
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile 3-CN, 5-(4-methoxyphenyl) C₁₂H₁₁N₃O 213.24 Methoxy improves solubility; no pyridine limits metal coordination
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile 5-cyclopropyl, 3-thiophen-2-yl, 1-CN C₁₂H₁₂N₄S 244.31 Thiophene introduces sulfur interactions; cyclopropyl adds steric bulk
2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile 4-Bromomethyl, 3-pyridin-3-yl, 1-CN C₁₁H₉BrN₄ 277.12 Bromomethyl enables alkylation; similar pyridine to target compound

Preparation Methods

One-Pot Synthesis via Knoevenagel Condensation and Cyclization

A highly efficient one-pot synthesis method has been reported for related aminopyrazole derivatives, which can be adapted for the target compound. This method involves:

  • Mixing appropriate starting materials such as 3-aminopyridine derivatives with malononitrile or cyanoacetohydrazide in a solvent mixture (e.g., ethanol-pyridine).
  • Stirring at room temperature to promote Knoevenagel condensation, followed by cyclization to form the pyrazole ring.
  • The reaction proceeds with tautomerizations and protonation steps to yield the 5-aminopyrazole structure.
  • The product is isolated by filtration and purified by washing with chilled methanol.

This method provides good yields (around 80%) and avoids the need for isolating intermediates, making it atom-economical and operationally simple.

Reaction Conditions Summary:

Step Reagents/Conditions Outcome
Knoevenagel condensation 3-aminopyridine derivative + malononitrile in ethanol-pyridine (3:1), RT, 1 h Formation of intermediate adduct
Cyclization Continued stirring, possible heating Formation of 5-aminopyrazole ring
Isolation Filtration, washing with methanol Pure 5-aminopyrazole derivative

This approach was detailed in a 2022 study focusing on pyrazole derivatives and characterized by NMR, IR, and MS techniques.

Multi-Step Synthesis via Hydrazine Cyclization and Chlorination

Another approach involves:

  • Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.

  • Chlorination of this intermediate using phosphoryl chloride (preferred chlorinating reagent) in acetonitrile at ~60 °C for 2 hours to yield alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

  • Oxidation with manganese(IV) oxide to convert the dihydro-pyrazole to the aromatic pyrazole.

  • Hydrolysis of the ester group to the carboxylic acid under aqueous HCl conditions.

  • Decarboxylation by treatment with copper(II) oxide in a polar aprotic solvent at elevated temperatures (80–140 °C) to yield the pyrazole derivative.

This multi-step process allows for the selective functionalization of the pyrazole ring and the pyridine moiety, with chlorination and oxidation steps critical for the formation of the aromatic pyrazole core.

Key Reaction Parameters:

Step Reagents/Conditions Notes
Cyclization 3-hydrazinopyridine dihydrochloride + dialkyl maleate Forms pyrazolidine intermediate
Chlorination Phosphoryl chloride in acetonitrile, 25–100 °C 1.1–10 fold excess of chlorinating agent
Oxidation MnO2, ~60 °C Converts dihydro-pyrazole to pyrazole
Hydrolysis Aqueous HCl, 25–100 °C Ester to acid conversion
Decarboxylation CuO, polar aprotic solvent, 80–140 °C Removal of carboxylic acid group

This method is well-documented in patent literature and provides a route to pyrazole derivatives with high purity and yield.

Synthesis via Nucleophilic Addition to β-Ketonitriles and Hydrazine Treatment

In another reported synthetic route:

  • Boc-protected amino acids are converted into methyl esters.
  • These esters undergo nucleophilic addition with acetonitrile anions to form β-ketonitriles.
  • Treatment of β-ketonitriles with hydrazine yields aminopyrazoles.
  • Subsequent reactions such as chlorination with phosphorus oxychloride and deprotection steps yield the target aminopyrazole derivatives.

This method allows for structural diversity and functional group tolerance, suitable for preparing substituted aminopyrazoles including those with pyridin-3-yl substituents.

Synthesis Flow:

Step Reagents/Conditions Product
Esterification Boc-protected amino acids → methyl esters Methyl esters
Nucleophilic addition Acetonitrile anion + methyl esters β-Ketonitriles
Hydrazine treatment Hydrazine hydrate Aminopyrazoles
Chlorination & Deprotection Phosphorus oxychloride, acid deprotection Substituted aminopyrazoles

This method is detailed in synthetic organic chemistry literature focusing on pyrazolo[1,5-a]pyrimidine derivatives but is adaptable for the target compound.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations Yield Range
One-Pot Knoevenagel & Cyclization Condensation, cyclization in ethanol-pyridine Simple, atom-economical, mild conditions Limited to compatible substrates ~80%
Multi-Step Cyclization & Chlorination Hydrazine cyclization, chlorination, oxidation, hydrolysis, decarboxylation High selectivity, scalable Multiple steps, requires chlorination reagents Moderate to high
Nucleophilic Addition & Hydrazine Esterification, nucleophilic addition, hydrazine treatment, chlorination Structural versatility Multi-step, requires protection/deprotection Moderate

Research Findings and Notes

  • The one-pot synthesis method is favored for its operational simplicity and good yields, making it suitable for rapid preparation and screening of analogues.

  • Chlorination with phosphoryl chloride in acetonitrile is a critical step in multi-step syntheses to introduce reactive sites on the pyrazole ring, enabling further functionalization.

  • The use of Boc-protected intermediates allows for selective functional group manipulation, improving overall synthetic flexibility.

  • Characterization of the products typically involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), confirming the formation of the aminopyrazole core and the presence of the acetonitrile group.

  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyridine-3-carbaldehyde derivatives with hydrazine precursors, followed by acetonitrile functionalization. Key steps include:

  • Using pyridin-3-yl-substituted aldehydes as starting materials (analogous to methods for pyridin-4-yl derivatives) .
  • Optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield .
  • Employing HPLC (≥98% purity) for purification, as validated in structurally similar pyrazole-carbonitrile compounds .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves spatial conformation, as demonstrated for pyrazole-carbonitrile derivatives (e.g., R-factor ≤ 0.038, data-to-parameter ratio ≥ 12.5) .
  • NMR spectroscopy : Use 1H^1H, 13C^13C, and 2D techniques (COSY, HSQC) to assign pyrazole and pyridine protons/carbons, with δ ~7.5–8.5 ppm for pyridin-3-yl protons .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Target kinases or oxidoreductases (IC50_{50} determination) using fluorometric or colorimetric substrates .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
  • ADME prediction : Apply in silico tools (e.g., SwissADME) to estimate permeability and metabolic stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole-acetonitrile derivatives) and nucleophilic sites .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on pyridin-3-yl and acetonitrile moieties .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural analogs comparison : Benchmark against pyridin-4-yl derivatives to isolate pyridin-3-yl-specific effects .

Q. What experimental designs are robust for evaluating environmental fate and ecotoxicity?

  • Methodological Answer :

  • OECD Guideline 307 : Assess soil degradation via aerobic/anaerobic batch studies, monitoring half-lives (t1/2_{1/2}) using HPLC .
  • Aquatic toxicity testing : Use Daphnia magna (48-h LC50_{50}) and algal growth inhibition assays, accounting for pH-dependent solubility .
  • QSAR modeling : Predict bioaccumulation potential (log BCF) based on octanol-water partition coefficients (log P ~1.8) .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block the 5-amino group with Boc or Fmoc to direct acetonitrile addition to the 1-position .
  • Catalytic optimization : Screen Pd/Cu catalysts for cross-coupling reactions, as applied in triazole-pyridine hybrids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
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2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

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